E. coli LpxA Discriminates the C14 Acyl Chain of UDP-3-O-acyl-GlcNAc Over the C10 Chain by ~1000-Fold
The identity of the 3-O-acyl chain on UDP-3-O-acyl-GlcNAc is not cosmetic; it is enforced by a precise hydrocarbon ruler in LpxA. In direct competition experiments using E. coli LpxA, R-3-hydroxymyristoyl-ACP (C14) was preferred over R-3-hydroxydecanoyl-ACP (C10) by a factor of approximately 1000 [1]. This selectivity is species-specific: Pseudomonas aeruginosa LpxA exhibits the opposite preference, favouring C10 over C14 [1]. Consequently, a UDP-3-O-acyl-GlcNAc analogue bearing a C10 chain—even if chemically available—does not functionally substitute for the C14 physiological substrate in E. coli-derived assay systems. This selectivity is hard-wired into the enzyme active site architecture and has been validated both in vitro and in vivo through reciprocal mutagenesis of the hydrocarbon ruler residue (E. coli G173M and P. aeruginosa M169G) [1].
| Evidence Dimension | LpxA acyl donor substrate selectivity (relative catalytic efficiency) |
|---|---|
| Target Compound Data | R-3-hydroxymyristoyl-ACP (C14) — preferred substrate for E. coli LpxA |
| Comparator Or Baseline | R-3-hydroxydecanoyl-ACP (C10) — discriminated against by E. coli LpxA |
| Quantified Difference | ~1000-fold preference for C14 over C10 (E. coli LpxA) |
| Conditions | E. coli LpxA in vitro acyltransferase assay; validated by MALDI-TOF lipid A analysis in vivo |
Why This Matters
Procurement of the C14-acylated compound (rather than a C10 or other chain-length analogue) is mandatory for experiments using E. coli LpxA or LpxC, as the shorter-chain analogue produces catalytic rates below practical detection thresholds in E. coli systems.
- [1] Wyckoff TJO, Raetz CRH, Jackman JE. Hydrocarbon Rulers in UDP-N-acetylglucosamine Acyltransferases. J Biol Chem. 1998;273(49):32369-32372. doi:10.1074/jbc.273.49.32369 View Source
